
Cyclohexanethiol
Overview
Description
Cyclohexanethiol (C₆H₁₁SH) is a sulfur-containing organic compound characterized by a cyclohexane ring substituted with a thiol (-SH) group. It has a molecular weight of 116.22 g/mol, a boiling point of 158–160°C, and a critical temperature of 379.5°C . The compound exhibits chair–skew-boat conformational equilibria and axial–equatorial orientations of the thiol group, leading to 24 possible conformers . Its applications span organic synthesis (e.g., oxidation to disulfides ), catalysis (e.g., in Au₂₀ nanoclusters ), and polymer functionalization . This compound also plays roles in biological systems, such as enhancing antibacterial activity in platensimycin derivatives through hydrophobic interactions with FabF enzymes .
Biological Activity
Cyclohexanethiol, also known as cyclohexyl mercaptan, is a sulfur-containing organic compound with the chemical formula C₆H₁₂S. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its effects, mechanisms of action, and relevant research findings.
This compound is characterized by a strong, offensive odor and is typically encountered as a colorless liquid. It can be synthesized through several methods, including:
- Hydrogen Sulfide Addition : Cyclohexene reacts with hydrogen sulfide in the presence of catalysts to yield this compound.
- Reduction of Cyclohexanol : Cyclohexanol can be converted into this compound using hydrogen sulfide and specific catalysts.
These synthetic routes not only provide this compound but also facilitate the production of various biologically active derivatives .
1. Toxicological Profile
This compound exhibits several acute and chronic health effects upon exposure:
- Acute Effects : Inhalation can lead to respiratory irritation, while skin contact may cause burns and irritation. Symptoms of high exposure include nausea, vomiting, dizziness, and seizures .
- Chronic Effects : Long-term exposure may affect liver function; however, there is currently no evidence suggesting carcinogenicity or reproductive toxicity .
The biological activity of this compound is primarily attributed to its thiol group (-SH), which plays a crucial role in redox reactions. The compound has been studied for its potential as an inhibitor of various enzymes involved in inflammatory processes:
- Inhibition of Prostaglandin Synthesis : this compound has been identified as a precursor for compounds that inhibit prostaglandin and leukotriene synthesis, which are key mediators in inflammation .
- Interaction with Thioredoxin : Research indicates that this compound may selectively inhibit extracellular thioredoxin (Trx), a protein involved in redox signaling pathways that affect cellular responses to stress .
3. Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study demonstrated that this compound derivatives showed significant inhibitory activity against COX-2 enzymes, which are implicated in inflammatory diseases. The derivatives exhibited improved potency compared to their parent compounds .
- Another investigation focused on the use of this compound in organic synthesis revealed its utility as a building block for biologically active compounds, including phosphodiesterase inhibitors and COX-2 inhibitors .
Summary of Biological Activities
Activity Type | Description |
---|---|
Acute Toxicity | Respiratory irritation, skin burns; symptoms include nausea and dizziness. |
Chronic Toxicity | Potential liver damage; no evidence for carcinogenicity or reproductive harm. |
Enzyme Inhibition | Inhibits prostaglandin synthesis; potential effects on inflammatory pathways. |
Redox Activity | Interacts with thioredoxin; may influence cellular stress responses. |
Scientific Research Applications
Organic Synthesis
Cyclohexanethiol as a Building Block
this compound serves as a crucial starting material for the synthesis of various biologically active compounds. Its thiol group allows for diverse chemical reactions, making it valuable in the preparation of pharmaceuticals and agrochemicals. Studies indicate that cyclohexanethiols can be utilized in the synthesis of alkyl thiols and other functionalized compounds through reactions such as nucleophilic substitutions and thiolation processes .
Case Study: Synthesis of Biologically Active Compounds
Research has demonstrated that this compound can be used to synthesize compounds with significant biological activity. For example, it has been employed in the preparation of novel anti-cancer agents by facilitating the formation of thioether linkages which are essential for the biological activity of these compounds . The versatility of this compound in organic reactions underlines its importance as a synthetic intermediate.
Catalysis
Role in Catalytic Reactions
this compound has been investigated for its role as a ligand in catalytic processes. It has been shown to enhance the efficiency of nickel-catalyzed reactions, particularly in Negishi-type arylation where it acts to promote C–S bond cleavage . This property is particularly beneficial for synthesizing complex organic molecules with high precision.
Research Findings
A notable study highlighted the effectiveness of this compound when used alongside trialkylsulfonium salts in nickel-catalyzed reactions. The presence of this compound was found to significantly improve reaction yields and selectivity, showcasing its potential as a valuable ligand in organometallic chemistry .
Nanotechnology
Applications in Nanomaterials
Recent research has explored the use of this compound in the synthesis and stabilization of metal nanoparticles. For instance, it has been observed that this compound can facilitate the conversion of larger gold nanoparticles (Au144) to smaller ones (Au99) when attached directly to thiol groups . This transformation is critical for applications requiring specific nanoparticle sizes and functionalities.
Materials Science
Development of Functional Materials
this compound's unique properties have led to its exploration in the development of functional materials with non-linear optical properties. The synthesis of molybdenum complexes involving this compound has shown promise for applications in photonics due to their structural characteristics . These materials could potentially be used in advanced optical devices.
Health and Safety Considerations
While this compound is useful across various applications, it is essential to consider its health implications. Exposure can lead to irritation and other health effects; however, it has not been extensively tested for carcinogenicity or reproductive toxicity . Proper safety measures are necessary when handling this compound.
Summary Table: Applications of this compound
Chemical Reactions Analysis
Catalytic Oxidation in Aerobic Conditions
Gold nanocluster catalysts (Au₃₈) supported on CeO₂ or Al₂O₃ facilitate cyclohexanethiol formation during cyclohexane oxidation. Key findings include:
Support Material | Pretreatment Temperature | Cyclohexanol Yield | This compound Yield |
---|---|---|---|
CeO₂ | 150°C | 18% | 5% |
Al₂O₃ | 150°C | 12% | 8% |
-
The sulfur in this compound originates exclusively from the thiolate ligands (SR) of the Au₃₈ catalyst .
-
Higher pretreatment temperatures increase cyclohexanol production but reduce this compound yields due to ligand removal .
-
Prolonged reaction times (>6 hours) lead to this compound degradation, likely via further oxidation .
Oxidation and Decomposition Reactions
This compound reacts violently with strong oxidizers:
Reagent | Conditions | Products |
---|---|---|
Nitric acid (HNO₃) | Room temperature | Sulfur oxides, CO₂, H₂O (explosive) |
Chromium trioxide | Ambient | Exothermic decomposition, Cr-S complexes |
Oxygen (O₂) | Combustion | SO₂, CO₂, H₂O |
Thermal decomposition above 200°C releases toxic gases (H₂S, CO) and cyclohexene .
Acid-Base Reactions
As a weak acid (pKa ≈ 10.96), this compound reacts with strong bases:
The resulting thiolate ion participates in nucleophilic substitution reactions.
Alkylation Reactions
This compound undergoes alkylation with alkyl halides:
This reaction is typical for thiols but requires anhydrous conditions to avoid hydrolysis.
Key Mechanistic Insights
-
Catalytic Systems : Au₃₈ clusters’ thiolate ligands act as sulfur donors, enabling this compound formation during aerobic oxidation .
-
Support Effects : Al₂O₃ retains more ligands than CeO₂, favoring higher this compound yields .
-
Safety : Reactivity with oxidizers necessitates strict handling protocols to prevent explosions .
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling cyclohexanethiol in laboratory settings?
this compound poses acute risks (skin/eye irritation, respiratory distress) and potential chronic liver effects . Methodological precautions include:
- PPE : Wear nitrile gloves, chemical-resistant clothing, and safety goggles .
- Ventilation : Use local exhaust ventilation or fume hoods to minimize inhalation exposure .
- Decontamination : Immediate washing of exposed skin with soap and water, and showering post-shift .
- Workplace controls : Prohibit eating/drinking in areas where the compound is stored or used .
Q. How can researchers synthesize this compound derivatives for functional studies?
this compound undergoes Michael additions and radical reactions:
- Michael addition : React with levoglucosenone in chloroform using triethylamine as a base to yield sulfinyl esters (76% yield) .
- Radical addition : Catalyze with 9-borabicyclo[3.3.1]nonane (9-BBN) to terminal alkenes for dialkyl sulfides .
- Glycosidation : Substitute thiols in glycosidation steps to create libraries of cysteine-conjugated compounds .
Q. What analytical techniques validate this compound purity and structural integrity?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile impurities and confirm molecular weight (116.22 g/mol) .
- NMR Spectroscopy : Use and NMR to identify thiol proton signals (~1.3–1.7 ppm for cyclohexane backbone) and sulfur-related deshielding effects .
- FT-IR : Detect characteristic S-H stretching vibrations (~2550 cm) .
Q. How should researchers conduct a literature review on this compound’s toxicological profile?
- Database search : Use PubMed, Scopus, and OSHA/NIOSH reports to collate hazard data (e.g., liver toxicity ).
- Gap identification : Note the absence of carcinogenicity/reproductive toxicity studies in animals .
- Regulatory cross-check : Verify DOT, NFPA, and EU classifications (UN3054, EC 216-378-7) .
Q. What are best practices for storing and disposing of this compound waste?
- Storage : Keep in airtight containers under inert gas (N) at ≤25°C, away from oxidizers .
- Disposal : Neutralize with 10% NaOH solution, followed by incineration in licensed facilities .
Advanced Research Questions
Q. How can catalytic mechanisms involving this compound be elucidated in aerobic oxidation reactions?
- Experimental design : Use Au-CeO catalysts to study cyclohexane oxidation. Monitor byproducts (e.g., this compound) via GC-MS, indicating C–S bond cleavage/formation .
- Kinetic analysis : Compare reaction rates with/without thiolate ligands to assess catalytic participation .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Comparative studies : Replicate acute exposure models (rodents) using varying doses (100–500 mg/kg) and exposure durations .
- Liver histopathology : Perform ALT/AST assays and hepatic tissue staining to confirm hepatotoxicity .
- Meta-analysis : Critically evaluate NIOSH vs. New Jersey DHSS datasets for methodological disparities .
Q. What experimental frameworks assess this compound’s hepatotoxicity in vitro?
- Cell lines : Expose HepG2 cells to 10–100 µM this compound for 24–72 hours.
- Biomarkers : Measure CYP450 activity, glutathione depletion, and lipid peroxidation .
- Controls : Include cyclohexanol as a structural analog to isolate sulfur-specific effects .
Q. How do reaction conditions influence radical addition pathways of this compound?
- Catalyst screening : Test 9-BBN, AIBN, and UV initiation for yield optimization in alkene-thiol couplings .
- Solvent effects : Compare polar (DMF) vs. nonpolar (hexane) solvents on regioselectivity .
- Kinetic traps : Use EPR spectroscopy to detect thiyl radical intermediates .
Q. What strategies enhance the structure-activity relationship (SAR) of this compound-based antimicrobials?
- Derivatization : Synthesize analogs with varied alkyl/aryl substituents on the thiol group .
- MIC assays : Test against Mycobacterium smegmatis (model for tuberculosis) to correlate substituent hydrophobicity with activity .
- Toxicity profiling : Use HEK293 cells to identify derivatives with reduced cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Aliphatic and Cyclic Thiols
Cyclohexanethiol is compared with other thiols based on molecular structure, reactivity, and physicochemical properties:
- Key Observations :
- Boiling Points : this compound has a lower boiling point than benzenethiol, reflecting weaker intermolecular forces compared to aromatic π-π interactions .
- Chromatographic Behavior : this compound elutes later than smaller thiols (e.g., cyclopentanethiol) in GC-MS due to increased molecular weight and hydrophobicity .
- Conformational Flexibility : this compound exhibits more conformational isomers than adamantanethiol, influencing its binding in biological systems .
Functional Analogues in Catalysis and Materials Science
Ligands in Nanoclusters
- This compound vs. 4-tert-Butylthiophenol (TBBT): In Au₂₀ nanoclusters, this compound (CHT) ligands stabilize the structure through flexible bonding, whereas TBBT’s rigid aromatic system enhances electronic properties. CHT-based nanoclusters show distinct electrochemiluminescence (ECL) behavior in solution vs. solid states .
Polymer Functionalization
- Thiols in Michael Addition/Epoxide Ring-Opening :
Charge Transport Properties
- σ-σ vs. π-π Stacking :
- This compound demonstrates σ-σ stacking interactions with conductance values comparable to benzenethiol’s π-π interactions in STM break-junction (STM-BJ) measurements. This challenges the assumption that π-π systems are inherently superior for charge transport .
Properties
IUPAC Name |
cyclohexanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKBCTPCXZNQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S, C6H11SH | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXANETHIOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2027416 | |
Record name | Cyclohexanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027416 | |
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Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanethiol appears as a colorless liquid with a strong disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Flash point near 50 °F., Colorless liquid with a strong, offensive odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, offensive odor. | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
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Boiling Point |
316 °F at 760 mmHg (NIOSH, 2023), 158.9 °C @ 760 MM HG, 158 °C, 316 °F | |
Record name | CYCLOHEXANETHIOL | |
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Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
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Flash Point |
110 °F (NIOSH, 2023), 43 °C, 110 °F; 43 °C (CLOSED CUP), 43 °C c.c., 110 °F | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanethiol | |
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Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
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Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, CHLOROFORM, Soluble in oxygenated and chlorinated solvents., Solubility in water: none, Insoluble | |
Record name | CYCLOHEXANETHIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.98 (NIOSH, 2023) - Less dense than water; will float, 0.9782 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.98 | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.00 (AIR= 1), Relative vapor density (air = 1): 4.0 | |
Record name | CYCLOHEXANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg (NIOSH, 2023), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanethiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/185 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Colorless liquid. | |
CAS No. |
1569-69-3 | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANETHIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL MERCAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8HOD9900V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOHEXANETHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5840 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GV72D288.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-181 °F (NIOSH, 2023), -118 °C, -181 °F | |
Record name | CYCLOHEXANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYCLOHEXANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0032 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclohexanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0164.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.